Broad-Spectrum mGluR Antagonism: Potency Differential vs. Selective Group II Antagonist LY341495
In direct radioligand binding competition assays using [³H]LY354740, (RS)-MCPG demonstrates an IC₅₀ of 120 ± 13 µM, which is 12,000-fold less potent than the selective group II antagonist LY341495 (IC₅₀ = 0.01 ± 0.002 µM) [1]. This quantitative disparity confirms (RS)-MCPG as a low-affinity, broad-spectrum tool suitable for pan-group I/II blockade experiments where high concentrations can be applied without saturating receptor specificity, whereas LY341495 is optimized for high-affinity group II-selective interrogation [1].
| Evidence Dimension | Binding affinity (IC₅₀) for mGluR2/3 receptors |
|---|---|
| Target Compound Data | IC₅₀ = 120 ± 13 µM |
| Comparator Or Baseline | LY341495: IC₅₀ = 0.01 ± 0.002 µM |
| Quantified Difference | 12,000-fold lower potency |
| Conditions | Radioligand binding assay using [³H]LY354740 on cloned human mGluR2 receptors |
Why This Matters
This potency gap dictates experimental design: (RS)-MCPG requires millimolar concentrations for full mGluR blockade, whereas LY341495 achieves group II inhibition at nanomolar concentrations, preventing the confounding effects of high-concentration off-target interactions in selective studies.
- [1] Wright, R. A., Arnold, M. B., Wheeler, W. J., Ornstein, P. L., & Schoepp, D. D. (2000). Binding of [³H]LY354740 to group II metabotropic glutamate receptors: characterization and comparison to other mGluR ligands. Molecular Pharmacology, 57(1), 124-132. View Source
